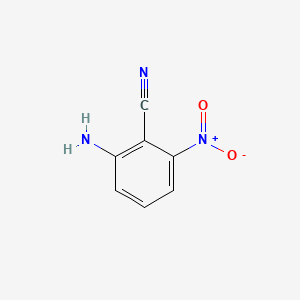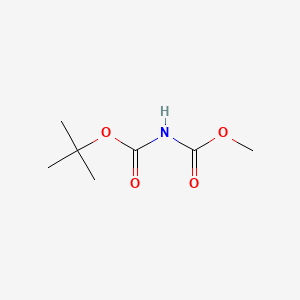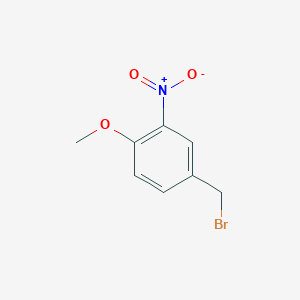
3-amino-1-methyl-1H-pyrazol-5-ol
描述
3-amino-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound with a pyrazole ring structure. . The presence of both amino and hydroxyl groups in its structure makes it a valuable intermediate in the synthesis of more complex molecules.
作用机制
Target of Action
Pyrazole derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets, influencing their activity and function .
Mode of Action
Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This could potentially lead to changes in the structure and properties of the targets, thereby affecting their function .
Biochemical Pathways
Pyrazole derivatives have been shown to be involved in a variety of biological activities, suggesting that they may interact with and influence multiple biochemical pathways .
Pharmacokinetics
It is noted that the compound is slightly soluble in water , which could potentially influence its bioavailability.
Result of Action
Some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines , suggesting that 3-amino-1-methyl-1H-pyrazol-5-ol may have similar effects.
Action Environment
It is noted that the compound is air sensitive and should be stored away from air in a cool place , suggesting that exposure to air and temperature could potentially influence its stability and efficacy.
生化分析
Biochemical Properties
3-amino-1-methyl-1H-pyrazol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, acting as a precursor in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . The compound’s interactions with biomolecules are primarily driven by its ability to form hydrogen bonds and participate in tautomeric shifts, which can alter its binding affinity and reactivity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have demonstrated cytotoxic properties against colorectal carcinoma cells, indicating its potential as an anticancer agent . The compound’s impact on cell function is mediated through its interactions with cellular proteins and enzymes, leading to changes in metabolic and signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The compound’s ability to form hydrogen bonds and participate in tautomeric shifts plays a crucial role in its binding interactions and overall reactivity . Additionally, its derivatives have been shown to induce apoptosis in cancer cells through the activation of autophagy proteins and p53-mediated pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to air . Long-term studies have shown that the compound can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist, with some long-term impacts observed in specific cell types .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer activity, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . Toxicity studies have indicated that high doses can cause damage to specific organs and tissues, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism, contributing to its biological effects . Studies have shown that the compound can modulate the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s solubility and stability also play a role in its transport and distribution, influencing its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization, with certain cellular environments enhancing or inhibiting its effects . Studies have shown that the compound can accumulate in specific organelles, such as the mitochondria, where it exerts its biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-methyl-1H-pyrazol-5-ol typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with appropriate reagents under controlled conditions . One common method includes the condensation of 1,3-diketones with arylhydrazines, followed by further functionalization to introduce the amino group . The reaction conditions often require the use of catalysts such as Nano-ZnO to achieve regioselectivity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
化学反应分析
Types of Reactions
3-amino-1-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
科学研究应用
3-amino-1-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
3-amino-5-methyl-1H-pyrazole: Similar in structure but with a methyl group at the 5-position instead of a hydroxyl group.
5-hydroxy-1-methyl-1H-pyrazole: Similar but lacks the amino group at the 3-position.
5-amino-1,3-dimethylpyrazole: Contains an additional methyl group at the 3-position.
Uniqueness
3-amino-1-methyl-1H-pyrazol-5-ol is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its analogs .
属性
IUPAC Name |
5-amino-2-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-4(8)2-3(5)6-7/h2,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVFIVSNVVUSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508762 | |
| Record name | 5-Amino-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54235-29-9 | |
| Record name | 5-Amino-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















